
H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” is a peptide composed of 17 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学研究应用
Chemistry
Peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.
Biology
In biological research, peptides serve as tools for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be used as antigens for antibody production.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of “this compound” may have unique biological activities that are of interest in medical research.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostic assays, and as components in cosmetic formulations.
作用机制
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter cellular signaling by interacting with membrane receptors.
相似化合物的比较
Similar Compounds
H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH: shares similarities with other peptides containing the same or similar amino acid sequences.
This compound: can be compared to peptides like “this compound” which have slight variations in their amino acid sequences.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even minor changes in the sequence can lead to significant differences in biological activity and stability.
属性
分子式 |
C84H154N24O23S |
|---|---|
分子量 |
1900.3 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C84H154N24O23S/c1-14-47(10)65(107-73(120)55(28-34-132-13)97-75(122)58(37-45(6)7)100-68(115)50-26-21-32-91-50)82(129)98-53(25-17-20-31-87)70(117)95-54(27-22-33-92-84(89)90)72(119)104-61(40-109)79(126)96-51(23-15-18-29-85)69(116)94-52(24-16-19-30-86)71(118)103-60(39-64(88)113)77(124)106-63(42-111)80(127)101-56(35-43(2)3)74(121)93-48(11)67(114)99-57(36-44(4)5)76(123)105-62(41-110)81(128)102-59(38-46(8)9)78(125)108-66(49(12)112)83(130)131/h43-63,65-66,91,109-112H,14-42,85-87H2,1-13H3,(H2,88,113)(H,93,121)(H,94,116)(H,95,117)(H,96,126)(H,97,122)(H,98,129)(H,99,114)(H,100,115)(H,101,127)(H,102,128)(H,103,118)(H,104,119)(H,105,123)(H,106,124)(H,107,120)(H,108,125)(H,130,131)(H4,89,90,92)/t47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1 |
InChI 键 |
KBIGMLNABUOYNU-WBFOANKLSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


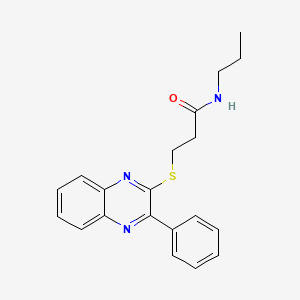

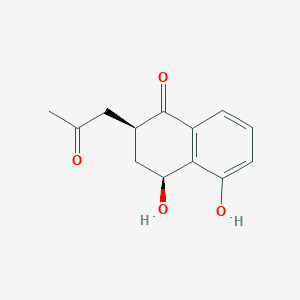
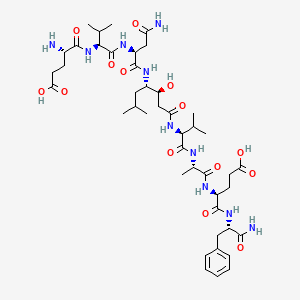


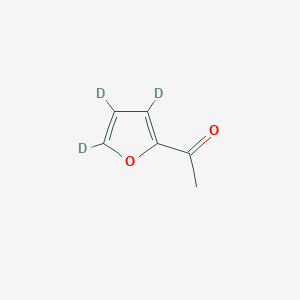
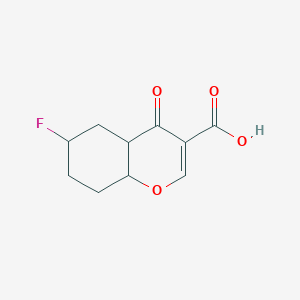

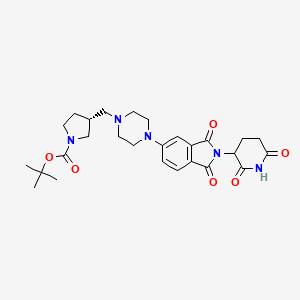
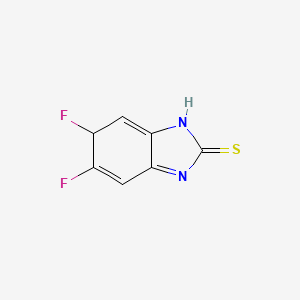
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)

